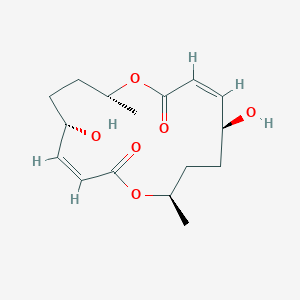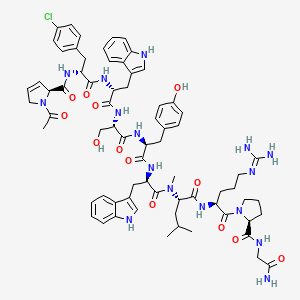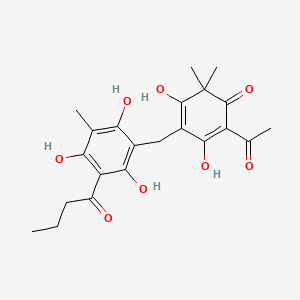
Deacetoxyvindolinium cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetoxyvindolinium(1+) is the conjugate acid of deacetoxyvindoline arising from protonation of the tertiary amino group; major species at pH 7.3. It is a conjugate acid of a deacetoxyvindoline.
Aplicaciones Científicas De Investigación
Biomedical Applications : The Deacetoxyvindolinium cation could be involved in biomedical applications, particularly in the context of magnetic resonance imaging (MRI). Gadolinium-based contrast agents, which may include cations like Deacetoxyvindolinium, are used to enhance the quality of MRI scans (Caravan, 2006).
Pharmaceutical Development : In pharmaceutical research, cations like Deacetoxyvindolinium could play a role in drug formulation, particularly in increasing the solubility and effectiveness of drugs. The research on N-alkyl cholinium-based ionic liquids, for example, shows how cations can interact with drugs to enhance their properties (Jesus et al., 2021).
Material Science : Cations such as Deacetoxyvindolinium may be used in the development of new materials, especially in the field of nanotechnology and biodegradable materials. The study of chitin and its derivatives, for instance, demonstrates how deacetylation processes can influence material properties and applications (Tomihata & Ikada, 1997).
Gene Therapy and Drug Delivery : Cationic polymers, possibly including Deacetoxyvindolinium, are extensively researched for gene delivery systems due to their ability to form complexes with DNA and RNA. These cationic systems are crucial in non-viral gene delivery, offering a potentially safer and more efficient alternative to viral vectors (Samal et al., 2012).
Environmental Applications : The interaction of cations with environmental components, like water treatment and pollutant removal, is another potential application area. Research into chitosan-based sorbents, for instance, demonstrates how cations interact with these materials for environmental decontamination (Guibal, 2004).
Propiedades
Nombre del producto |
Deacetoxyvindolinium cation |
|---|---|
Fórmula molecular |
C23H31N2O4+ |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
methyl (1S,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-5-21-9-6-11-25-12-10-22(18(21)25)16-8-7-15(28-3)13-17(16)24(2)19(22)23(27,14-21)20(26)29-4/h6-9,13,18-19,27H,5,10-12,14H2,1-4H3/p+1/t18-,19+,21-,22+,23+/m0/s1 |
Clave InChI |
WNKDGPXNFMMOEJ-RNJSZURPSA-O |
SMILES isomérico |
CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
SMILES canónico |
CCC12CC(C3C4(C1[NH+](CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



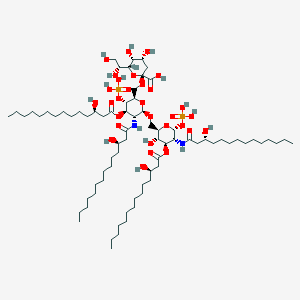
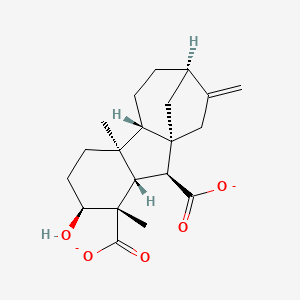
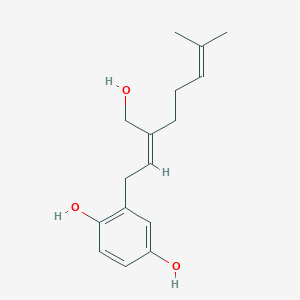
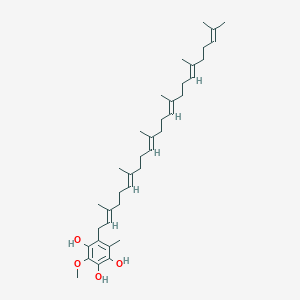
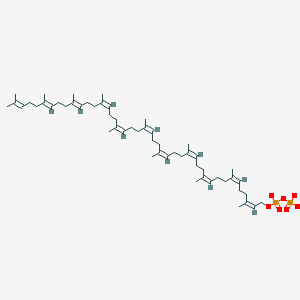
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)
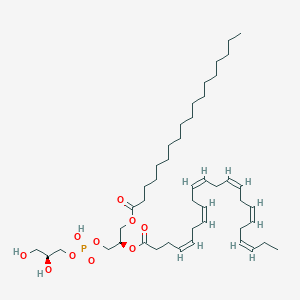
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)
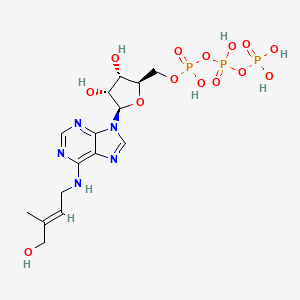
![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)
